1,1′-Bis(phenylphosphino)ferrocene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

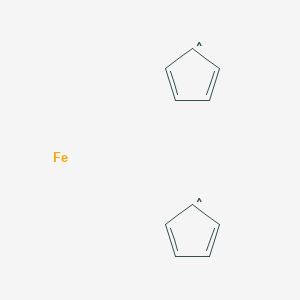

Molekularformel |

C10H10Fe |

|---|---|

Molekulargewicht |

186.03 g/mol |

InChI |

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H; |

InChI-Schlüssel |

DFRHTHSZMBROSH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C[CH]C=C1.C1=C[CH]C=C1.[Fe] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Characterization of the dppf Ligand by ³¹P NMR Spectroscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand and its derivatives using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful analytical technique is indispensable for assessing the purity of the dppf ligand, identifying common impurities, and characterizing its coordination behavior upon forming metal complexes, which are widely used in catalysis and drug development.

The ³¹P NMR Signature of dppf and Its Common Impurities

The ³¹P NMR spectrum of dppf is characterized by a single sharp resonance in the upfield region of the spectrum. The precise chemical shift can vary slightly depending on the solvent and concentration. However, it typically appears in a well-defined range, making it a reliable diagnostic tool for the presence of the free ligand.

Oxidation of the phosphine moieties in dppf is a common degradation pathway, leading to the formation of dppf monoxide (dppfO) and dppf dioxide (dppfO₂). These oxidized species are readily identified by their distinct downfield chemical shifts in the ³¹P NMR spectrum.

| Compound | Structure | Typical ³¹P Chemical Shift (δ) range (ppm) | Appearance in Spectrum |

| dppf | Fe(C₅H₄P(C₆H₅)₂)₂ | -16.4 to -17.5[1] | Sharp singlet |

| dppf Monoxide (dppfO) | Fe(C₅H₄P(O)(C₆H₅)₂)(C₅H₄P(C₆H₅)₂) | ~28.9[2] | Sharp singlet |

| **dppf Dioxide (dppfO₂) ** | Fe(C₅H₄P(O)(C₆H₅)₂)₂ | ~29.7[2] | Sharp singlet |

Coordination Chemistry of dppf: A ³¹P NMR Perspective

Upon coordination to a metal center, the ³¹P NMR chemical shift of the dppf ligand undergoes a significant downfield shift. The magnitude of this "coordination shift" (Δδ = δcomplex - δligand) provides valuable information about the electronic environment of the metal center and the nature of the metal-phosphorus bond. In many instances, the two phosphorus atoms of the dppf ligand in a complex are chemically equivalent, resulting in a single resonance. However, in complexes with lower symmetry, the phosphorus atoms can become inequivalent, leading to two distinct signals, which may exhibit P-P coupling. Furthermore, coupling to NMR-active metal nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh, ¹⁰⁷/¹⁰⁹Ag) can provide further structural insights.

Palladium Complexes

| Complex | ³¹P Chemical Shift (δ) (ppm) | Coupling Constants (Hz) | Solvent |

| [Pd(dppf)Cl₂] | 24.3[3] | - | CDCl₃ |

| [Pd(dppf)(OAc)₂] | 34.5 | - | Not specified |

| [Pd(dppf)(dba)] | 20.3 | - | CDCl₃ |

Platinum Complexes

| Complex | ³¹P Chemical Shift (δ) (ppm) | ¹J(¹⁹⁵Pt, ³¹P) (Hz) | Solvent |

| [Pt(dppf)Cl₂] | 15.8[4] | 2434[4] | CDCl₃ |

| [Pt(dppf)(CCPh)₂] | 19.5 | 2080 | CDCl₃ |

Rhodium Complexes

| Complex | ³¹P Chemical Shift (δ) (ppm) | ¹J(¹⁰³Rh, ³¹P) (Hz) | Solvent |

| [Rh(dppf)(cod)]BF₄ | 20.1 (d) | 148 | CD₂Cl₂ |

Ruthenium Complexes

| Complex | ³¹P Chemical Shift (δ) (ppm) | Coupling Constants (Hz) | Solvent |

| [Ru(dppf)(cymene)Cl]Cl | 32.5 | - | CDCl₃ |

| [Ru(dppf)(PPh₃)Cl₂] | 42.1 (d), 28.9 (d) | ²J(P,P) = 35 | CD₂Cl₂ |

Gold and Silver Complexes

| Complex | ³¹P Chemical Shift (δ) (ppm) | Coupling Constants (Hz) | Solvent |

| [Au(dppf)Cl]₂ | 30.5 | - | CDCl₃ |

| [Ag(dppf)₂]NO₃ | 10.2 | - | CDCl₃ |

Experimental Protocols

Sample Preparation for ³¹P NMR of dppf

Given that dppf and many of its metal complexes are air-sensitive, proper sample preparation is crucial to obtain high-quality, artifact-free spectra.

Materials:

-

dppf or dppf-containing sample

-

Deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂, THF-d₈), deoxygenated

-

NMR tube with a J. Young valve or a standard NMR tube with a septum cap

-

Glovebox or Schlenk line

-

Gastight syringe

Procedure:

-

Drying: Ensure the NMR tube is thoroughly dried in an oven and cooled under vacuum or in a desiccator.

-

Inert Atmosphere: Transfer the NMR tube and the sample into a glovebox. Alternatively, use a Schlenk line to maintain an inert atmosphere.

-

Sample Weighing: Weigh approximately 5-10 mg of the dppf-containing compound directly into the NMR tube.

-

Solvent Addition: Add approximately 0.5-0.7 mL of the deoxygenated deuterated solvent to the NMR tube using a gastight syringe.

-

Sealing: Securely seal the NMR tube with the J. Young valve or a septum and wrap it with Parafilm.

-

Dissolution: Gently agitate the tube to ensure complete dissolution of the sample.

³¹P NMR Data Acquisition

Instrument Parameters:

-

Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ³¹P (e.g., 121.5 MHz on a 300 MHz instrument).

-

Probe: A broadband or multinuclear probe tuned to the ³¹P frequency.

-

Reference: An external standard of 85% H₃PO₄ is typically used and set to 0 ppm.

-

Pulse Sequence: A standard one-pulse sequence with proton decoupling is generally sufficient.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 200 ppm, centered around 0 ppm, is a good starting point and can be adjusted based on the expected chemical shifts.

-

Number of Scans: Depending on the sample concentration, 64 to 256 scans are typically adequate.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative measurements, a longer delay (5-7 times the longest T₁) is necessary.

-

Temperature: Room temperature is standard unless temperature-dependent phenomena are being investigated.

-

Visualizing dppf Chemistry and Experimental Workflow

Chemical Transformations of dppf

References

- 1. 31P [nmr.chem.ucsb.edu]

- 2. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Solubility of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Bis(diphenylphosphino)ferrocene, commonly known as dppf, is an organometallic compound widely utilized as a bidentate phosphine ligand in homogeneous catalysis. Its robust thermal stability and effectiveness in a variety of cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have made it an indispensable tool in synthetic organic chemistry and drug development. Understanding the solubility of dppf in common organic solvents is critical for its effective use in reaction setup, purification, and catalyst preparation. This technical guide provides a comprehensive overview of the solubility characteristics of dppf, detailed experimental protocols for solubility determination, and a visualization of its role in key catalytic cycles.

Qualitative and Semi-Quantitative Solubility Data

While precise, publicly available quantitative solubility data for dppf is limited, a consistent qualitative understanding has been established through various chemical literature and supplier documentation. Dppf generally exhibits good solubility in many common organic solvents and is notably insoluble in water.[1][2][3][4][5][6] This solubility profile is attributed to its molecular structure, which combines the nonpolar characteristics of the phenyl groups and the ferrocene backbone.

Table 1: Qualitative Solubility of dppf in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Solubility Description |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble |

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Pentane | C₅H₁₂ | Nonpolar | Soluble |

| Water | H₂O | Polar Protic | Insoluble |

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following gravimetric method provides a reliable and straightforward approach to determine the solubility of dppf in a given organic solvent at a specific temperature.

Gravimetric Method for Solubility Determination

Objective: To determine the saturation solubility of dppf in a specific organic solvent at a defined temperature.

Materials:

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Solvent of interest (e.g., THF, Dichloromethane)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.2 µm pore size, compatible with the solvent)

-

Syringes

-

Pre-weighed, dry vials for collecting the filtrate

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of dppf to a vial. The exact amount is not critical, but there must be undissolved solid present at equilibrium.

-

Add a known volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution is considered saturated when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed, dry collection vial. Record the exact volume of the filtrate collected.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial with the filtrate in a vacuum oven at a temperature that will facilitate solvent evaporation without decomposing the dppf. Alternatively, the solvent can be removed under a gentle stream of inert gas (e.g., nitrogen or argon).

-

Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dry dppf residue on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved dppf by subtracting the initial mass of the empty vial from the final mass of the vial with the dried residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of dissolved dppf (g) / Volume of filtrate (mL)) * 100

-

Visualization of dppf in Catalytic Cycles

Dppf is a crucial ligand in many palladium-catalyzed cross-coupling reactions. Its bidentate nature and the specific bite angle it imposes on the metal center are key to its success. Below are visualizations of the catalytic cycles for two of the most important reactions where dppf is frequently employed.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The dppf ligand facilitates the key steps of oxidative addition and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The dppf ligand enhances the efficiency of the transmetalation and reductive elimination steps.

Conclusion

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,1'-Bis(diphenylphosphino)ferrocene, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex Manufacturer - UIV CHEM [riyngroup.com]

- 5. [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (CAS 95464-05-4) | Otto Chemie Pvt Ltd [ottokemi.com]

- 6. 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex | 95464-05-4 [chemicalbook.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1′-Bis(diphenylphosphino)ferrocene (dppf)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of the ligand 1,1′-bis(diphenylphosphino)ferrocene, commonly known as dppf. This ferrocene-based diphosphine ligand is a cornerstone in the development of homogeneous catalysts, particularly for cross-coupling reactions that are vital in medicinal chemistry and materials science. A thorough understanding of its thermal properties is critical for ensuring the robustness, safety, and reproducibility of synthetic processes.

Physicochemical and Thermal Properties of dppf

The thermal stability of a ligand is a crucial parameter in catalysis, as it can dictate the operational temperature range of a reaction and influence catalyst longevity and activity. For dppf, the melting point is closely associated with its decomposition, indicating that the ligand has limited stability in the molten state.

| Property | Value |

| Molecular Formula | C₃₄H₂₈FeP₂ |

| Molecular Weight | 554.38 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 181-183 °C (with decomposition)[1][2][3][4][5][6] |

| Solubility | Soluble in chloroform, dichloromethane, alcohol, and pentane; Insoluble in water[3][4] |

| Storage Conditions | 2-8°C, under an inert atmosphere[4] |

Note: The melting point is consistently reported in the literature with the annotation "dec.", signifying that decomposition occurs at this temperature.

Thermal Analysis Data

While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) curves for the neat dppf ligand are not extensively available in peer-reviewed literature, the consistent reporting of its melting point with decomposition provides a primary indicator of its thermal stability threshold.

A comparative study on the thermal properties of dppf and its oxide and sulfide analogues (dppfO₂·2H₂O and dppfS₂) by TGA and DSC indicated that the thermal stability decreases in the order of dppfO₂ > dppf > dppfS₂.

Further research is required to fully characterize the thermal decomposition profile of dppf, including the onset temperature of decomposition, the percentage of mass loss at different temperature intervals, and the nature of the endothermic or exothermic events associated with its decomposition.

Experimental Protocol for Thermogravimetric Analysis (TGA)

The following provides a general experimental methodology for conducting TGA on an organometallic compound like dppf.

Objective: To determine the thermal stability and decomposition profile of the dppf ligand.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or argon gas supply

-

Alumina or platinum crucibles

-

Microbalance

Procedure:

-

Sample Preparation: A small amount of the dppf sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible.

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure an oxygen-free environment.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperature ranges of mass loss, and the final residual mass. The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.

Proposed Thermal Decomposition Pathway of dppf

In the absence of detailed experimental studies on the pyrolysis of dppf, a plausible decomposition pathway can be proposed based on the known chemistry of phosphine ligands and ferrocene derivatives at elevated temperatures. Under inert conditions, the primary decomposition mechanism is likely to involve the cleavage of the phosphorus-carbon bonds.

At temperatures around and above its melting/decomposition point, the dppf molecule is expected to undergo fragmentation. The weaker bonds, such as the P-C(phenyl) and P-C(cyclopentadienyl) bonds, are likely to cleave. This would lead to the formation of various smaller, volatile fragments and a non-volatile residue. The ferrocene moiety itself is known to be relatively stable, but the cyclopentadienyl rings can also undergo degradation at higher temperatures.

Possible decomposition products could include:

-

Benzene and other substituted aromatic compounds from the phenyl groups.

-

Cyclopentadiene and its derivatives from the ferrocene core.

-

Various organophosphorus compounds.

-

A char residue containing iron and phosphorus.

It is important to note that in the presence of oxygen, the decomposition pathway would be significantly different, leading to the formation of phosphine oxides and iron oxides.

Visualizations

The following diagrams illustrate the experimental workflow for thermal analysis and a proposed logical relationship for the decomposition of the dppf ligand.

Caption: Experimental workflow for the thermal analysis of the dppf ligand.

Caption: Proposed thermal decomposition pathway of the dppf ligand.

References

electronic and steric properties of dppf ligand

An In-depth Technical Guide to the Electronic and Steric Properties of 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

Introduction

1,1'-Bis(diphenylphosphino)ferrocene, commonly known as dppf, is a highly versatile and widely utilized organophosphorus compound in the field of coordination chemistry and homogeneous catalysis.[1] Its unique structure, featuring two diphenylphosphino groups attached to a ferrocene backbone, imparts a combination of steric bulk, electronic tunability, and conformational flexibility that makes it an exceptional ligand for a vast array of transition metal-catalyzed reactions.[2] Dppf's popularity stems from its remarkable stability to air and moisture, ease of handling, and its ability to effectively stabilize various transition metal complexes, particularly those of palladium, nickel, and rhodium.[2]

This technical guide provides a comprehensive overview of the core electronic and steric properties of the dppf ligand. It is intended for researchers, scientists, and professionals in drug development and materials science who employ or seek to understand the role of dppf in modern synthetic chemistry. The guide summarizes key quantitative data, details the experimental protocols used for their determination, and illustrates fundamental concepts through diagrams.

Steric Properties of dppf

The steric profile of a ligand is crucial as it influences the coordination geometry of the metal center, the stability of catalytic intermediates, and the selectivity of chemical reactions.[3] For bidentate ligands like dppf, the key steric parameters are the bite angle and the percent buried volume.

Quantitative Steric Data

The steric properties of dppf are primarily defined by its "natural bite angle," a measure of the preferred P-M-P angle dictated by the ferrocene backbone.[4] This angle, along with the volume occupied by the ligand, plays a critical role in facilitating key steps in catalytic cycles, such as reductive elimination.[5][6]

| Parameter | Value | Description |

| Natural Bite Angle (βn) | ~99° | The preferred P-M-P angle determined by molecular mechanics, reflecting the geometry of the ligand backbone.[4] |

| Observed Bite Angles | 99.1° - 102.6° | The actual P-M-P angle measured in specific metal complexes (e.g., Palladium) via X-ray crystallography. This value can vary with the metal center and its coordination sphere.[6][7] |

| Percent Buried Volume (%Vbur) | ~55.4% | A measure of the percentage of the metal's coordination sphere that is shielded by the ligand. This value is for a specific [Pd(dppf)(PPh₃)Cl]⁺ complex.[8] |

Experimental Protocols

1.2.1. Determination of Ligand Bite Angle via X-ray Crystallography

The definitive method for determining the actual bite angle of a ligand within a metal complex is single-crystal X-ray diffraction.

-

Crystal Growth: High-quality single crystals of a metal-dppf complex are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or layering of solvents.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector collects the diffraction pattern.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to locate the positions of the atoms. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated diffraction patterns.

-

Angle Measurement: Once the structure is fully refined, the precise coordinates of the phosphorus atoms and the central metal atom are known. The P-M-P bond angle (the bite angle) is then calculated directly from this geometry using crystallographic software.[4]

Visualization of the Bite Angle Concept

Electronic Properties of dppf

The electronic properties of dppf are determined by the interplay between the σ-donating and π-accepting capabilities of the phosphorus atoms and the redox-active ferrocene backbone. These properties are critical for modulating the reactivity of the metal center.

Quantitative Electronic Data

The electronic nature of dppf is typically probed using spectroscopic and electrochemical methods. While the Tolman Electronic Parameter (TEP) is a common metric for monodentate phosphines, its application to bidentate ligands like dppf is not straightforward.[9] Therefore, ³¹P NMR and cyclic voltammetry are more commonly used to provide direct insight.

| Parameter | Method | Value | Description |

| ³¹P Chemical Shift (δ) | NMR Spectroscopy | ~ -15 ppm | For the free, uncoordinated dppf ligand. This value shifts significantly upon coordination to a metal center.[10] |

| Oxidation Potential (E₁/₂) | Cyclic Voltammetry | ~0.23 V (vs. FcH⁰/⁺) | The reversible oxidation potential of the iron center in the free dppf ligand.[8] |

| Oxidation Potential (E₁/₂) | Cyclic Voltammetry | ~0.57 - 0.62 V (vs. FcH⁰/⁺) | The oxidation potential of the iron center in a [Pd(dppf)Cl₂] complex. The positive shift indicates electron donation from the ferrocene to the Pd center.[8] |

The Tolman Electronic Parameter (TEP)

The TEP, introduced by Chadwick A. Tolman, quantifies the electron-donating or -withdrawing ability of a phosphine ligand by measuring the A₁ C-O stretching frequency (ν(CO)) of a reference complex, typically [LNi(CO)₃].[9] A lower ν(CO) frequency indicates a more electron-donating ligand, as the increased electron density on the metal leads to stronger π-backbonding into the CO antibonding orbitals, weakening the C-O bond.

For a bidentate ligand like dppf, a direct TEP value is not typically calculated because it substitutes two carbonyls to form a [Ni(dppf)(CO)₂] complex, which is not directly comparable to the [LNi(CO)₃] standard. However, computational studies and measurements on related systems confirm that dppf is a strong electron-donating ligand.[9]

Experimental Protocols

2.3.1. Determination of Electronic Effects via IR Spectroscopy (TEP Method)

This protocol describes the general method used to determine the TEP for monodentate ligands, which forms the basis for understanding the electronic effects of phosphines.

-

Synthesis: The nickel carbonyl complex, [LNi(CO)₃], is synthesized by reacting tetracarbonylnickel(0), Ni(CO)₄, with the phosphine ligand (L) in a suitable solvent like pentane or dichloromethane under an inert atmosphere.

-

IR Spectroscopy: A solution of the purified complex is prepared in a solvent such as dichloromethane. The infrared spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The spectrum is analyzed to identify the frequency of the symmetric A₁ C-O stretching vibration. This value is the TEP for the ligand L.

2.3.2. ³¹P NMR Spectroscopy

-

Sample Preparation: A sample of the dppf ligand or its metal complex is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the ³¹P{¹H} (proton-decoupled) spectrum is acquired. Phosphoric acid (85%) is typically used as an external standard (δ = 0 ppm).

-

Analysis: The chemical shift (δ) of the phosphorus signal(s) is recorded. The shift provides information about the electronic environment of the phosphorus nucleus. Coordination to a metal typically results in a significant downfield shift.

2.3.3. Cyclic Voltammetry (CV)

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

-

Sample Preparation: The dppf or its complex is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

-

Measurement: The solution is deoxygenated by bubbling with an inert gas (e.g., argon). A potential is swept linearly from a starting value to a vertex potential and then back. The resulting current is measured and plotted against the applied potential.[11]

-

Data Analysis: The potential of the ferrocene/ferrocenium (Fe²⁺/Fe³⁺) redox couple is measured. To allow for comparison across different solvent systems, potentials are often referenced internally against the ferrocene/ferrocenium couple (FcH⁰/⁺), which is added as an internal standard.[8]

Application in Catalysis: The Suzuki-Miyaura Cross-Coupling

The favorable steric and electronic properties of dppf make it a premier ligand for many cross-coupling reactions. Its large bite angle is known to promote the reductive elimination step, which is often the rate-determining step of the catalytic cycle, thereby increasing catalyst efficiency.[6]

Conclusion

1,1'-Bis(diphenylphosphino)ferrocene (dppf) possesses a unique and advantageous combination of steric and electronic properties that have cemented its role as a privileged ligand in homogeneous catalysis. Its large, well-defined bite angle of approximately 99° and significant electron-donating ability allow for the stabilization of catalytically active metal centers and the facilitation of crucial reaction steps. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers to rationally select, modify, and apply dppf and its derivatives to solve complex challenges in modern chemical synthesis.

References

- 1. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. inorganic chemistry - How does the bite angle of a ligand affect the efficiency of its catalyst? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Cleavage of [Pd2(PP)2(μ-Cl)2][BArF24]2 (PP = Bis(phosphino)ferrocene, BArF24 = Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate) with Monodentate Phosphines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cu(dppf) complexes can be synthesized from Cu-exchanged solids and enable a quantification of the Cu-accessibility by 31 P MAS NMR spectroscopy - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00147H [pubs.rsc.org]

- 11. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide on the Bite Angle of 1,1′-Bis(phenylphosphino)ferrocene (dppf)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bite angle of 1,1′-Bis(phenylphosphino)ferrocene (dppf), a critical parameter influencing its efficacy as a ligand in catalysis. The content herein is curated for professionals in research, chemical sciences, and drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Introduction

1,1′-Bis(diphenylphosphino)ferrocene (dppf) is a widely utilized diphosphine ligand in homogeneous catalysis, particularly in cross-coupling reactions. Its popularity stems from its unique structural and electronic properties, largely dictated by the ferrocene backbone. A key characteristic of dppf is its "bite angle," the P-M-P angle formed when it chelates to a metal center. This angle plays a crucial role in determining the stability of catalytic intermediates and the rates of key reaction steps, thereby influencing the overall efficiency and selectivity of the catalytic process.

The ferrocenyl backbone imparts a large natural bite angle to dppf, which allows it to stabilize various geometries and electron densities of intermediates during critical catalytic steps like oxidative addition and reductive elimination.[1] The inherent flexibility of the ferrocene unit enables the ligand to accommodate diverse intermediate complexes with minimal energetic penalty, which is a significant factor in its broad applicability and success in catalysis.[1]

Quantitative Data on the Bite Angle of dppf

The bite angle of dppf has been determined in a variety of metal complexes through X-ray crystallography. This data is crucial for understanding the ligand's behavior in different chemical environments. The following table summarizes the experimentally determined bite angles of dppf in several transition metal complexes.

| Metal Complex | Metal Center | Oxidation State | Bite Angle (P-M-P) in degrees (°) | Reference |

| [PdCl2(dppf)] | Pd | II | 96 | [2] |

| [Pd(dppf)PhMe] | Pd | II | 99.1 | |

| [Pd(dppf)(allyl)]+ | Pd | II | 99.9 | |

| [Ir(dppf)2]+ | Ir | I | 99.9 | |

| [Ir(dppf)2]- | Ir | -I | 102.3 | |

| [Cu2(μ-Cl)2(κ2-P,P-dppf)2] | Cu | I | 101.9 | [3] |

| [Cu(CNtBu)2(κ2-P,P-dppf)][BF4] | Cu | I | 101.3 | [3] |

Note: The bite angle can vary depending on the specific crystalline form and the co-ligands present in the complex.

Experimental Protocols

The definitive method for determining the bite angle of a ligand in a metal complex is single-crystal X-ray diffraction. Computational methods, such as molecular mechanics, are also employed to calculate the "natural bite angle," which is the sterically preferred P-M-P angle dictated by the ligand's backbone without the electronic influence of a specific metal.[4][5]

Generalized Protocol for Bite Angle Determination via Single-Crystal X-ray Diffraction:

-

Crystal Growth: Single crystals of the metal-dppf complex suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of the complex, vapor diffusion of a non-solvent into a solution of the complex, or slow cooling of a saturated solution. The choice of solvent system is critical and is determined empirically.

-

Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), rotates the crystal through a series of orientations while a detector records the diffraction pattern.

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The resulting electron density map is used to locate the atoms in the asymmetric unit. The structural model is then refined using full-matrix least-squares methods, which minimizes the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.

-

Bite Angle Measurement: Once the structure is fully refined, the precise coordinates of all atoms are known. The P-M-P bite angle is then calculated directly from the atomic coordinates of the two phosphorus atoms of the dppf ligand and the central metal atom.

Visualizing Key Concepts

The Bite Angle of dppf

The bite angle is a critical geometric parameter that defines the coordination of the dppf ligand to a metal center.

References

The Central Role of dppf in Palladium Catalysis: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Bis(diphenylphosphino)ferrocene (dppf) has emerged as a privileged ligand in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. Its unique structural and electronic properties have made it indispensable in the construction of carbon-carbon and carbon-heteroatom bonds, which are critical transformations in pharmaceutical and materials science. This technical guide provides an in-depth exploration of the mechanism of action of dppf in palladium catalysis, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Principles: The Unique Attributes of the dppf Ligand

The efficacy of dppf in palladium catalysis stems from a combination of its distinct structural and electronic characteristics, primarily the ferrocene backbone and the phosphine moieties.

The Ferrocene Backbone: More Than Just a Scaffold

The ferrocene unit in dppf is not merely a passive linker for the two diphenylphosphino groups. It imparts several crucial properties to the ligand:

-

Large Bite Angle and Flexibility: The ferrocene backbone enforces a large natural bite angle (the P-Pd-P angle), which is a key determinant of the catalytic activity. This large bite angle is believed to promote the crucial reductive elimination step, which is often the product-forming and turnover-limiting step in many catalytic cycles.[1] The flexibility of the ferrocene backbone allows the ligand to accommodate various geometries of palladium intermediates with minimal steric strain, stabilizing transition states throughout the catalytic cycle.

-

Electron-Donating Nature: The ferrocene moiety is electron-rich and can influence the electronic properties of the palladium center, which can in turn affect the rates of oxidative addition and reductive elimination.

-

Redox Activity: The iron center in the ferrocene can potentially participate in redox processes, although its direct involvement in the main catalytic cycle is still a subject of investigation.

The Diphenylphosphino Groups: Tuning Reactivity

The diphenylphosphino groups are the direct points of coordination to the palladium center. Their electronic and steric properties can be modulated to fine-tune the reactivity of the catalyst. The phenyl groups contribute to the steric bulk of the ligand, which plays a role in stabilizing the active catalytic species and influencing the selectivity of the reaction.

The Catalytic Cycle: A Step-by-Step Mechanistic Look

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (for coupling reactions involving an organometallic reagent), and reductive elimination. The dppf ligand plays a crucial role in modulating the efficiency of each of these steps.

Oxidative Addition

The catalytic cycle is initiated by the oxidative addition of an organic halide (or triflate) to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step involves the cleavage of the carbon-halogen bond and the formation of a palladium(II) intermediate.

-

Mechanism: The Pd(0)-dppf complex attacks the organic halide, leading to a formal two-electron oxidation of the palladium center.

-

Role of dppf: The electron-donating nature of the dppf ligand can increase the electron density on the palladium(0) center, which generally accelerates the rate of oxidative addition. However, the steric bulk of the ligand can also play a significant role, and a balance between electronic and steric effects is crucial for optimal reactivity.

Transmetalation

In cross-coupling reactions like the Suzuki-Miyaura and Sonogashira, the next step is transmetalation. This involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction or a copper acetylide in the Sonogashira reaction) to the palladium(II) center, displacing the halide.

-

Mechanism: The exact mechanism of transmetalation can be complex and is often dependent on the specific reaction conditions, including the base and solvent used. It is a critical step where the two coupling partners are brought together on the palladium center.

-

Role of dppf: The dppf ligand can influence the rate and efficiency of transmetalation. Studies have suggested that in some cases, the in situ oxidation of dppf to its monoxide can lead to a ligated palladium complex that undergoes transmetalation more readily.[2]

Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the desired product and regenerate the palladium(0) catalyst.

-

Mechanism: This is a concerted process where the C-C or C-X bond is formed, and the palladium center is reduced from Pd(II) to Pd(0).

-

Role of dppf: The large bite angle of the dppf ligand is widely believed to be a key factor in promoting reductive elimination.[1] By enforcing a specific geometry on the palladium complex, dppf facilitates the orbital overlap required for the formation of the new bond and the expulsion of the product. This acceleration of the reductive elimination step can be crucial for achieving high turnover numbers and preventing side reactions.

Quantitative Performance of dppf in Cross-Coupling Reactions

The following tables provide a summary of the performance of dppf in various palladium-catalyzed cross-coupling reactions, compared to other common phosphine ligands. The data is compiled from various literature sources and is intended to provide a comparative overview.

Table 1: Suzuki-Miyaura Coupling

| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| dppf | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 8 | 95 |

| PPh₃ | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |

| XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 98 |

| dppe | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 24 | 65 |

| dppp | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 18 | 85 |

Table 2: Buchwald-Hartwig Amination

| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| dppf | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 6 | 92 |

| P(o-tolyl)₃ | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 12 | 85 |

| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 4 | 99 |

| BINAP | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 10 | 88 |

| Xantphos | 4-Bromotoluene | Morpholine | NaOtBu | Toluene | 100 | 8 | 95 |

Table 3: Heck Reaction

| Ligand | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| dppf | 4-Iodoanisole | Styrene | Et₃N | DMF | 100 | 12 | 90 |

| PPh₃ | 4-Iodoanisole | Styrene | Et₃N | DMF | 100 | 24 | 75 |

| P(o-tolyl)₃ | 4-Iodoanisole | Styrene | Et₃N | DMF | 100 | 18 | 82 |

| PCy₃ | 4-Chloroanisole | Styrene | K₂CO₃ | DMA | 120 | 24 | 88 |

Table 4: Sonogashira Coupling

| Ligand | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| dppf | 4-Iodotoluene | Phenylacetylene | Et₃N | THF | 65 | 4 | 95 |

| PPh₃ | 4-Iodotoluene | Phenylacetylene | Et₃N | THF | 65 | 8 | 85 |

| dppe | 4-Iodotoluene | Phenylacetylene | Et₃N | THF | 65 | 12 | 70 |

| dppp | 4-Iodotoluene | Phenylacetylene | Et₃N | THF | 65 | 6 | 90 |

Detailed Experimental Protocols

The following are representative experimental protocols for key cross-coupling reactions utilizing a Pd-dppf catalyst system. These protocols can be adapted for a variety of substrates.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: Coupling of an aryl bromide with an arylboronic acid.

Materials:

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

[Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Nitrogen or Argon gas

-

Schlenk tube or sealed vial

-

Magnetic stirrer and heating block

Procedure:

-

To the reaction vessel, add the aryl bromide, arylboronic acid, and potassium carbonate.

-

Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Under a positive pressure of the inert gas, add [Pd(dppf)Cl₂].

-

Add the 1,4-dioxane and water.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Seal the vessel tightly and place it in a preheated heating block at 80-100 °C.

-

Stir the reaction mixture vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Reaction: Coupling of an aryl chloride with a secondary amine.

Materials:

-

Aryl chloride (1.0 mmol)

-

Amine (1.2 mmol)

-

Pd₂(dba)₃ (0.01 mmol, 1 mol%)

-

dppf (0.024 mmol, 2.4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Toluene (5 mL)

-

Nitrogen or Argon gas

-

Schlenk tube

-

Magnetic stirrer and heating block

Procedure:

-

In a glovebox, add Pd₂(dba)₃, dppf, and NaOtBu to a Schlenk tube.

-

Add toluene, the aryl chloride, and the amine.

-

Seal the Schlenk tube and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash chromatography.

Protocol 3: Heck Reaction

Reaction: Coupling of an aryl iodide with an alkene.

Materials:

-

Aryl iodide (1.0 mmol)

-

Alkene (1.2 mmol)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

dppf (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (1.5 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Nitrogen or Argon gas

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add Pd(OAc)₂, dppf, the aryl iodide, and the alkene.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add DMF and triethylamine via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate three times.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 4: Sonogashira Coupling

Reaction: Coupling of an aryl bromide with a terminal alkyne.

Materials:

-

Aryl bromide (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

[Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (2.0 mmol)

-

Tetrahydrofuran (THF) (5 mL)

-

Nitrogen or Argon gas

-

Schlenk flask

-

Magnetic stirrer

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add [Pd(dppf)Cl₂] and CuI.

-

Add THF, the aryl bromide, the terminal alkyne, and triethylamine.

-

Stir the reaction mixture at room temperature to 60 °C.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, dilute the mixture with diethyl ether and filter through a short pad of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mechanistic and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed in this guide.

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Catalyst Deactivation Pathways

Despite the robustness of Pd-dppf catalysts, deactivation pathways can limit their efficiency and lifespan. Understanding these pathways is crucial for optimizing reaction conditions and catalyst longevity.

-

Phosphine Oxidation: The phosphine ligands can be oxidized, particularly in the presence of air or other oxidants. Oxidation of the phosphine can lead to the formation of less effective or inactive palladium species.

-

Palladium Black Formation: Under certain conditions, the palladium catalyst can aggregate to form palladium black, which is generally catalytically inactive for cross-coupling reactions. The dppf ligand, with its bulky nature, helps to stabilize the mononuclear palladium species and prevent this aggregation.

-

Ligand Degradation: At elevated temperatures, the dppf ligand itself can undergo degradation, leading to loss of catalytic activity.

-

Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit the catalytic cycle.

Conclusion

The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has proven to be a remarkably versatile and effective ligand for a wide range of palladium-catalyzed cross-coupling reactions. Its unique combination of a large, flexible bite angle conferred by the ferrocene backbone and the tunable electronic properties of the phosphine donors allows for efficient catalysis under a variety of conditions. This guide has provided a comprehensive overview of the mechanism of action of dppf, supported by comparative data, detailed experimental protocols, and mechanistic visualizations. A thorough understanding of these principles will empower researchers, scientists, and drug development professionals to effectively utilize and optimize Pd-dppf catalyst systems for the synthesis of complex molecules.

References

An In-depth Technical Guide to 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive information on the physical properties, applications, and experimental protocols for 1,1'-Bis(diphenylphosphino)ferrocene, commonly abbreviated as dppf. Dppf is an organophosphorus compound widely employed as a bidentate phosphine ligand in homogeneous catalysis due to its unique structural and electronic properties.[1][2][3][4] It consists of a ferrocene backbone with diphenylphosphino groups attached to each cyclopentadienyl ring.[3] This structure imparts high stability and effectiveness in a variety of cross-coupling reactions.[4]

Physical and Chemical Properties

The key physical and chemical properties of dppf are summarized below. This data is essential for handling, storage, and application in experimental setups.

| Property | Value |

| CAS Number | 12150-46-8[1][2][5] |

| Molecular Formula | C₃₄H₂₈FeP₂[1][3] |

| Molecular Weight | 554.39 g/mol [2][3][4] |

| Appearance | Yellow to orange crystalline powder[3][4][5][6] |

| Melting Point | 181-183 °C (decomposes)[1][2][3][5] |

| Boiling Point | Not defined; decomposes at high temperatures[3] |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, tetrahydrofuran, toluene, alcohol, and pentane.[3][5][7][8] Insoluble in water.[3][5][7][8] |

| Stability | Air-stable under ambient conditions, though storage under an inert atmosphere is recommended to prevent slow oxidation.[3][5] Incompatible with strong oxidizing agents.[5][7][8] |

Core Applications in Catalysis

Dppf is a crucial ligand for transition metal-catalyzed reactions, particularly those involving palladium and nickel.[1][2][7] Its wide bite angle and electron-donating properties enhance the stability and reactivity of the metal center, making it highly effective in various cross-coupling reactions essential for pharmaceutical and materials science research.[4]

Key Reactions Include:

-

Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][7]

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides and amines.[7]

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

-

Heck Reaction: Reaction of an unsaturated halide with an alkene.

-

Cyanation Reactions: Conversion of aryl halides to aryl nitriles.[7]

The versatility of dppf allows it to be used with various metal precursors, such as Pd₂(dba)₃ or Pd(OAc)₂, to form the active catalyst in situ. Pre-formed palladium complexes like [PdCl₂(dppf)] are also commercially available and widely used.[1]

Catalytic Cycle Overview

The general catalytic cycle for a palladium-dppf catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The dppf ligand remains coordinated to the palladium center throughout the cycle, influencing its reactivity and stability.

Experimental Protocols

The following sections provide detailed methodologies for two of the most common applications of dppf in organic synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-dppf catalyzed coupling of an aryl halide with an arylboronic acid or ester.

Materials and Reagents:

-

Aryl Halide (e.g., Aryl Bromide)

-

Arylboronic Acid or Ester

-

Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([PdCl₂(dppf)]) or a combination of a Pd(0) source (e.g., Pd₂(dba)₃) and dppf ligand.

-

Base: Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or sodium tert-butoxide (NaOtBu).

-

Solvent: Anhydrous 1,4-dioxane, toluene, or DMF.

-

Inert Gas: Argon or Nitrogen.

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the arylboronic acid/ester (1.1-1.5 equiv), and the base (2.0-2.5 equiv).[9]

-

Inert Atmosphere: Seal the vessel with a septum or screw cap and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-dioxane and water mixture) via syringe.[9] Sparge the resulting mixture with argon for 10-15 minutes to ensure it is deoxygenated.

-

Catalyst Addition: Add the palladium catalyst, [PdCl₂(dppf)] (0.05-0.1 equiv), to the mixture.[9] If generating the catalyst in situ, add the palladium source and dppf ligand separately.

-

Reaction: Purge the vessel with argon for an additional 5-10 minutes, then seal it tightly.[9] Heat the reaction mixture to the desired temperature (typically 85-100 °C) and stir overnight.[9]

-

Workup: After cooling to room temperature, confirm reaction completion using TLC or LC-MS. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove inorganic salts and the catalyst.[9]

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[9]

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation between an aryl halide and an amine, catalyzed by a palladium-dppf system.

Materials and Reagents:

-

Aryl Halide (e.g., Aryl Bromide or Chloride)

-

Amine (primary or secondary)

-

Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

-

Ligand: dppf

-

Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS).

-

Solvent: Anhydrous toluene or 1,4-dioxane.

-

Inert Gas: Argon or Nitrogen.

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with the palladium precatalyst (1-2 mol %), the dppf ligand (1.2-2.4 mol %), and the base (1.4 equiv).

-

Reagent Addition: Add the aryl halide (1.0 equiv) and the amine (1.2-1.4 equiv) to the tube.

-

Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.

-

Reaction: Seal the tube with a PTFE-lined cap and remove it from the glovebox. Heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C) for the specified time (12-24 hours).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash chromatography on silica gel.

General Experimental Workflow

The workflow for a typical cross-coupling reaction using dppf involves careful setup under inert conditions, followed by heating, and concluding with a standard workup and purification sequence.

References

- 1. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]

- 2. 1,1'-Bis(diphenylphosphino)ferrocene [Dppf] [commonorganicchemistry.com]

- 3. grokipedia.com [grokipedia.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. strem.com [strem.com]

- 7. 1,1'-Bis(diphenylphosphino)ferrocene | 12150-46-8 [chemicalbook.com]

- 8. runvmat.com [runvmat.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Electrochemical Properties of 1,1′-Bis(phenylphosphino)ferrocene (dppf) Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrochemical characteristics of 1,1′-bis(diphenylphosphino)ferrocene (dppf) and its metal complexes. Dppf is a versatile ligand in coordination chemistry and catalysis, and understanding its electrochemical behavior is crucial for its application in areas such as redox-active sensors, electrocatalysis, and the development of novel therapeutic agents.[1][2][3]

Core Electrochemical Behavior

The defining electrochemical feature of dppf and its complexes is the reversible one-electron oxidation of the ferrocene core, specifically the iron center transitioning from Fe(II) to Fe(III).[4][5] This process is readily observable using techniques like cyclic voltammetry, where it typically displays a chemically and electrochemically reversible wave.[5] The redox potential of this Fe(II)/Fe(III) couple is sensitive to the electronic environment, which can be modulated by the coordination of metal fragments to the phosphine donors and by substituents on the cyclopentadienyl rings.[4][6]

Electron-donating groups attached to the ferrocene moiety increase the electron density at the iron center, making it easier to oxidize and thus shifting the redox potential to more negative values.[4] Conversely, electron-withdrawing groups make the oxidation more difficult, resulting in a more positive redox potential.[4]

Coordination of dppf to a metal center generally influences the ferrocene-based oxidation potential. The nature of the metal, its oxidation state, and the other ligands present all contribute to the overall electronic structure and, consequently, the ease of oxidizing the ferrocene unit.[6][7] In many dppf-metal complexes, the ferrocene-centered oxidation is a distinct and reversible event, often serving as an internal reference or an electroactive component.[6][8]

Quantitative Electrochemical Data

The following tables summarize the redox potentials for a variety of dppf complexes as reported in the literature. These values are typically reported versus the ferrocene/ferrocenium (Fc/Fc⁺) couple, which is a standard internal reference in non-aqueous electrochemistry.

Table 1: Redox Potentials of Palladium-dppf Complexes

| Complex | E₁/₂ (V vs. Fc/Fc⁺) | Notes |

| [Pd(dppf)MeCl] | ~0.74 | Reversible one-electron oxidation of the dppf ligand.[9] |

| [Pd₂(dppf)₂(μ-Cl)₂]²⁺ | 0.74 | Single reversible oxidation wave.[10] |

| [Pd(dppf)(PPh₃)Cl]⁺ | Not specified | Characterized by multinuclear NMR and cyclic voltammetry.[11] |

| [PdCl₂(dppomf⁺)]PF₆ | 1.09 | dppomf is a methylated dppf derivative.[6] |

Table 2: Redox Potentials of Group VI Metal-dppf Carbonyl Complexes

| Complex | E₁/₂ (V vs. Fc/Fc⁺) | Notes |

| M(CO)₅(dppf) (M = Cr, Mo, W) | Not specified | Investigated by cyclic voltammetry and spectroelectrochemistry.[8] |

| M(CO)₄(dppf) (M = Cr, Mo, W) | Not specified | The coordination mode of the dppf ligand affects the oxidation potential.[8] |

Table 3: Redox Potentials of Other Metal-dppf Complexes

| Complex | E₁/₂ (V vs. Fc/Fc⁺) | Notes |

| [Au₂(μ-dppf)Cl₂] | Not specified | Characterized by NMR, cyclic voltammetry, and X-ray crystallography.[10] |

| --INVALID-LINK-- | Not specified | Show one-electron reversible oxidation and reduction processes.[12] |

| [PtMe(dppf)]₄TpyP⁴⁺ | Not specified | Exhibits a four-electron redox process associated with the four ferrocene centers.[13] |

Experimental Protocols: Cyclic Voltammetry

The following is a generalized protocol for the electrochemical analysis of dppf complexes, based on common practices reported in the literature.

Objective: To determine the redox potential and electrochemical reversibility of a dppf complex.

Materials:

-

Working Electrode: Glassy carbon electrode or platinum disk electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.[4]

-

Electrochemical Cell: A three-electrode cell.

-

Potentiostat: An instrument capable of performing cyclic voltammetry.

-

Analyte Solution: 1-2 mM solution of the dppf complex in a suitable solvent.[4]

-

Supporting Electrolyte: 0.1 M solution of an electrochemically inert salt, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), in the same solvent as the analyte.[4]

-

Solvent: Dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or tetrahydrofuran (THF), freshly distilled and deoxygenated.

-

Inert Gas: High-purity argon or nitrogen.[4]

-

Polishing Materials: Alumina slurry or diamond paste for polishing the working electrode.

Procedure:

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry or diamond paste on a polishing pad to obtain a mirror-like finish.

-

Rinse the electrode thoroughly with distilled water and then with the solvent to be used for the experiment.

-

Dry the electrode completely.

-

-

Preparation of the Electrolyte Solution:

-

Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M.

-

Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the platinum wire counter electrode.

-

Add the deoxygenated electrolyte solution to the cell.

-

Run a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.

-

Add the dppf complex to the electrolyte solution to achieve the desired concentration (e.g., 1-2 mM).

-

Continue to blanket the solution with the inert gas throughout the experiment.

-

Set the parameters on the potentiostat:

-

Potential Range: Sweep from an initial potential where no reaction occurs to a potential sufficiently positive to oxidize the ferrocene moiety, and then reverse the scan to a potential sufficiently negative to observe the reduction of the generated ferrocenium species. A typical range might be from 0 V to +1.0 V vs. Ag/AgCl.

-

Scan Rate: Start with a typical scan rate of 100 mV/s. Varying the scan rate can provide information about the kinetics of the electron transfer.

-

-

Initiate the cyclic voltammetry scan and record the resulting voltammogram.

-

Perform multiple cycles to check for stability and reproducibility.[4]

-

-

Data Analysis:

-

The resulting cyclic voltammogram is a plot of current versus potential.

-

The formal potential (E°') is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials: E°' = (Epa + Epc) / 2.[4]

-

The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

-

The ratio of the cathodic to anodic peak currents (Ipc/Ipa) should be close to 1 for a reversible process.

-

Visualizations

The following diagrams illustrate key concepts related to the structure and analysis of dppf complexes.

References

- 1. mdpi.com [mdpi.com]

- 2. 1,1'-Bis(diphenylphosphino)ferrocene: Properties and Coupling Reactions in Materials Syntheses_Chemicalbook [chemicalbook.com]

- 3. 1,1’-Bis(diphenylphosphino)ferrocene in functional molecular materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cleavage of [Pd2(PP)2(μ-Cl)2][BArF24]2 (PP = Bis(phosphino)ferrocene, BArF24 = Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate) with Monodentate Phosphines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of dppf in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction to Suzuki-Miyaura Cross-Coupling and the Role of dppf

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl moieties.[1] This palladium-catalyzed reaction has become indispensable in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.[1][2] The development of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1]

The catalytic cycle of the Suzuki-Miyaura reaction involves a Pd(0) species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] The choice of ligand associated with the palladium catalyst is critical as it influences the catalyst's stability, solubility, and reactivity, thereby impacting the efficiency and scope of the reaction.[1][4]

1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a widely used bidentate phosphine ligand in palladium-catalyzed cross-coupling reactions.[5][6] Its popularity stems from its ability to stabilize the palladium catalyst, prevent the formation of palladium black, and modulate the electronic and steric properties of the reactive palladium center.[1] The use of dppf can lead to high yields and good functional group tolerance in the coupling of various aryl halides and boronic acids or esters.[6] The palladium complex [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), often abbreviated as Pd(dppf)Cl₂, is a common and commercially available precatalyst that is readily reduced in situ to the active Pd(0) species.[1][5]

Data Presentation: Performance of dppf in Suzuki-Miyaura Reactions

The following table summarizes the performance of dppf-ligated palladium catalysts in various Suzuki-Miyaura cross-coupling reactions, providing a comparative overview of substrates, reaction conditions, and yields.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 6-bromo tacrine | Aryl boronic acid (1.2 equiv) | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₂CO₃ (2.5 equiv) | 1,4-Dioxane/H₂O | 100 | 8-10 | 78-87 | [7] |

| 2 | Diaryl bromide (10 g) | Boronic ester (1.1 equiv) | Pd(dppf)Cl₂ (10) | Cs₂CO₃ (2.5 equiv) | 1,4-Dioxane/H₂O | 100 | Overnight | 80 (isolated) | [3] |

| 3 | 3-Bromo-5-propoxyphenylboronic acid (1.0 equiv) | Aryl halide (1.2 equiv) | Pd(dppf)Cl₂ (2-5) | K₂CO₃ (2.0-3.0 equiv) | 1,4-Dioxane/H₂O | 90-110 | 4-24 | Not specified | [4] |

| 4 | Halo-aromatic ring (1 equiv) | Phenyl boronic acid (1.2 equiv) | PdCl₂(dppf) (10) | 2 M Na₂CO₃ | Toluene/Dioxane (4:1) | 85 | 4 | Not specified | [8] |

| 5 | Halo-aromatic ring (1 equiv) | Boronic acid (1.5 equiv) | PdCl₂(dppf) (10) | 2 M K₂CO₃ (10 equiv) | N-dimethyl acetamide | 150 (Microwave) | 20 min | Not specified | [8] |

| 6 | Aryl and heteroaryl iodides, triflates, and bromides | Boronic acids | Pd(dppf)L₂ (L = Cl or OAc) | Not specified | Not specified | Not specified | Not specified | Good yields reported | [6] |

| 7 | 1-fluorovinyl bromides | Organoboranes | PdCl₂(dppf) | Not specified | Not specified | Not specified | Not specified | Good yields reported | [9] |

| 8 | (Het)aryl and vinyl bromides | 2,2-difluorovinyl pinacolborane | Pd(dppf)Cl₂ | Not specified | Not specified | Not specified | Not specified | Good yields reported | [10] |

| 9 | Tetra-substituted furans synthesis | Arylboronic acids | Pd(dppf)Cl₂ (8) | Cs₂CO₃ | Acetone/H₂O/HFE7200 | 130 | 0.5 | 76-85 | [11] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a representative example for the cross-coupling of an aryl bromide with an arylboronic acid using Pd(dppf)Cl₂ as the catalyst.[3][4]

Materials:

-

Aryl bromide (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Magnetic stirrer and heating block

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Add the Pd(dppf)Cl₂ catalyst (2-5 mol%).

-

Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles.

-

Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide is typically in the range of 0.1-0.5 M.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Seal the vessel tightly and heat the reaction mixture to 85-110 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 4-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is suitable for rapid reaction optimization and synthesis on a laboratory scale.[8]

Materials:

-

Halo-aromatic compound (1.0 equiv)

-

Boronic acid (1.5 equiv)

-

PdCl₂(dppf) (10 mol%)

-

2 M Potassium carbonate (K₂CO₃) solution (10 equiv)

-

N,N-Dimethylacetamide (DMA)

-

Microwave reactor vial

Procedure:

-

In a microwave reactor vial, combine the halo-aromatic compound (1.0 equiv), boronic acid (1.5 equiv), and PdCl₂(dppf) (10 mol%).

-

Add N,N-Dimethylacetamide (DMA) as the solvent, ensuring all solids are dissolved.

-

Add the 2 M K₂CO₃ solution (10 equiv).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 150 °C for 20 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture to remove any solids.

-

The filtrate can be purified by column chromatography to isolate the desired product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Suzuki-Miyaura Reaction

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Buchwald-Hartwig Amination with a Palladium/DPPF Catalyst System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a supporting ligand for the palladium catalyst represents a significant advancement in this field, offering a "second-generation" catalyst system with improved reactivity and substrate scope compared to earlier methods.

These application notes provide a detailed protocol and supporting data for conducting Buchwald-Hartwig amination reactions using a Pd/dppf catalyst system. The information is intended to guide researchers in setting up, monitoring, and optimizing these reactions for the synthesis of a diverse range of aryl and heteroaryl amines.

Catalytic Cycle and Reaction Mechanism

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The key steps are:

-

Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex to form a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The dppf ligand plays a crucial role in this cycle by stabilizing the palladium catalyst and promoting the rate-limiting reductive elimination step.

Experimental Protocols

This section provides a general, detailed protocol for the Buchwald-Hartwig amination of aryl halides with primary and secondary amines using a Pd/dppf catalyst system. The specific quantities and reaction parameters should be adapted based on the specific substrates and the data presented in the following tables.

Materials and Reagents:

-

Palladium source: [Pd(dppf)Cl₂] or a combination of a Pd(0) or Pd(II) precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and dppf ligand.

-

Aryl halide (bromide, iodide, or chloride)

-

Primary or secondary amine

-

Base: Sodium tert-butoxide (NaOtBu) is commonly used.

-

Anhydrous solvent: Toluene or dioxane are typical choices.

-

Inert gas supply (Argon or Nitrogen)

-